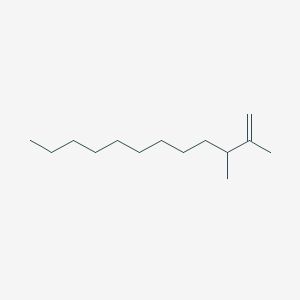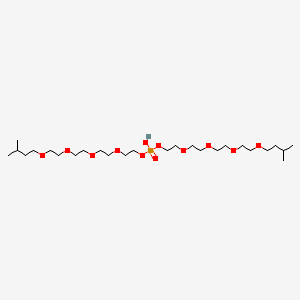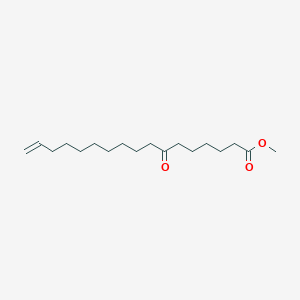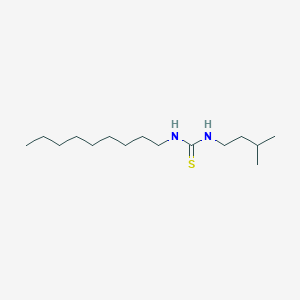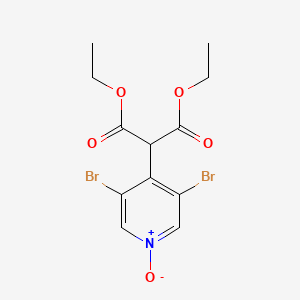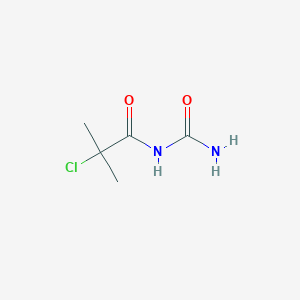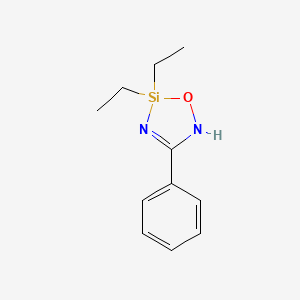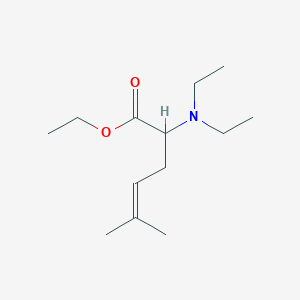
Ethyl 2-(diethylamino)-5-methylhex-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(diethylamino)-5-methylhex-4-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by the presence of a diethylamino group and a methylhex-4-enoate moiety, making it a versatile molecule with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethylamino)-5-methylhex-4-enoate typically involves the esterification of 2-(diethylamino)ethyl alcohol with 5-methylhex-4-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, resulting in higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: Ethyl 2-(diethylamino)-5-methylhex-4-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis (saponification) can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Yields 5-methylhex-4-enoic acid and 2-(diethylamino)ethyl alcohol.
Oxidation: Produces carboxylic acids or ketones.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(diethylamino)-5-methylhex-4-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties. It is also used in the development of drug delivery systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its diethylamino group.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(diethylamino)-5-methylhex-4-enoate is primarily attributed to its ability to interact with biological membranes and proteins. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. This compound may also modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.
類似化合物との比較
Ethyl 2-(diethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a methylhex-4-enoate moiety.
Diethylaminoethyl methacrylate: Another related compound with a methacrylate group and diethylamino functionality.
2-(Diethylamino)ethyl chloride: Contains a chloride group instead of an ester moiety.
Uniqueness: Ethyl 2-(diethylamino)-5-methylhex-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester linkage and diethylamino group make it a versatile compound with diverse applications in various fields of research and industry.
特性
CAS番号 |
63543-73-7 |
|---|---|
分子式 |
C13H25NO2 |
分子量 |
227.34 g/mol |
IUPAC名 |
ethyl 2-(diethylamino)-5-methylhex-4-enoate |
InChI |
InChI=1S/C13H25NO2/c1-6-14(7-2)12(10-9-11(4)5)13(15)16-8-3/h9,12H,6-8,10H2,1-5H3 |
InChIキー |
VZEFHDPMLFMMHF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(CC=C(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


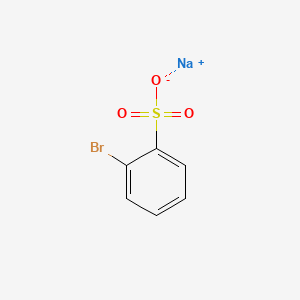

![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)

![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
